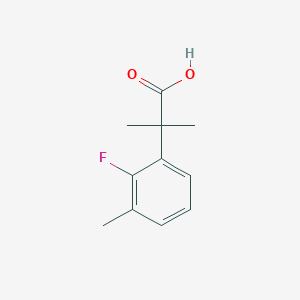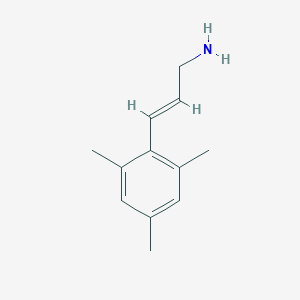
N-methyl-1-(2,3,4-trifluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(2,3,4-trifluorophenyl)methanamine is an organic compound with the molecular formula C8H8F3N It is a derivative of methanamine, where the phenyl ring is substituted with three fluorine atoms at the 2, 3, and 4 positions, and the nitrogen atom is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2,3,4-trifluorophenyl)methanamine typically involves the reaction of 2,3,4-trifluorobenzaldehyde with methylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(2,3,4-trifluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-methyl-1-(2,3,4-trifluorophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-(2,3,4-trifluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the methylamine moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(2,4,6-trifluorophenyl)methanamine
- N-methyl-1-(3,4,5-trifluorophenyl)methanamine
- N-methyl-1-(2,3,5-trifluorophenyl)methanamine
Uniqueness
N-methyl-1-(2,3,4-trifluorophenyl)methanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can influence the compound’s electronic properties and reactivity, making it distinct from other trifluorophenyl derivatives.
Properties
Molecular Formula |
C8H8F3N |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
N-methyl-1-(2,3,4-trifluorophenyl)methanamine |
InChI |
InChI=1S/C8H8F3N/c1-12-4-5-2-3-6(9)8(11)7(5)10/h2-3,12H,4H2,1H3 |
InChI Key |
XLZZHCNZIRMXRL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=C(C=C1)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



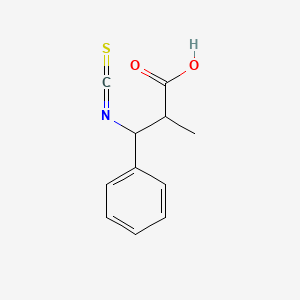


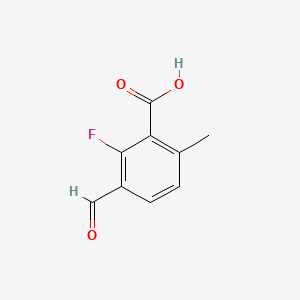

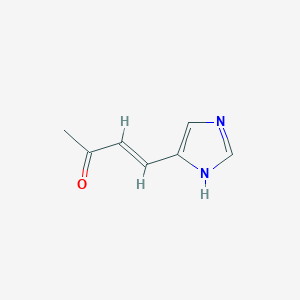
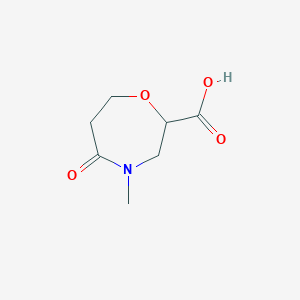

![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
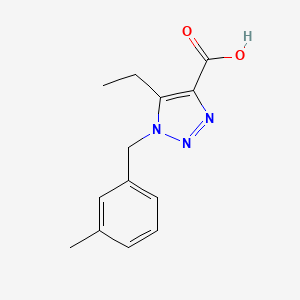
![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)
